(Z)-Hexadec-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-0366 (hydrochloride), also known as norfloxacin hydrochloride, is a synthetic chemotherapeutic antibacterial agent. It is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria. This compound functions by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norfloxacin hydrochloride is synthesized through a multi-step chemical processThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of norfloxacin hydrochloride involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Norfloxacin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of norfloxacin hydrochloride can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted quinolone compounds .
Scientific Research Applications
Norfloxacin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinolone antibiotics.
Biology: Employed in studies of bacterial DNA replication and the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential use in treating various bacterial infections, including urinary tract infections and gastrointestinal infections.
Industry: Utilized in the development of new antibacterial agents and the improvement of existing antibiotics
Mechanism of Action
Norfloxacin hydrochloride exerts its antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase. This enzyme is essential for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. By inhibiting DNA gyrase, norfloxacin hydrochloride prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin hydrochloride is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and ofloxacin .
Uniqueness
Compared to other fluoroquinolones, norfloxacin hydrochloride has a unique balance of broad-spectrum activity and relatively low toxicity. It is particularly effective against urinary tract infections and certain gastrointestinal infections, making it a valuable tool in clinical settings .
Properties
CAS No. |
24880-48-6 |
---|---|
Molecular Formula |
C₁₆H₃₂O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
(Z)-hexadec-7-en-1-ol |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,17H,2-8,11-16H2,1H3/b10-9- |
InChI Key |
KKGMASVOOYPIGJ-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCO |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCO |
Key on ui other cas no. |
24880-48-6 |
Synonyms |
(Z)-7-Hexadecenyl Alcohol; ENT 35163; Hypogeyl Alcohol; cis-7-Hexadecen-1-ol; (Z)-7-Hexadecen-1-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.